
CID 78066301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066301 involves several steps, including [specific reactions and conditions]. The reaction conditions typically include [temperature, pressure, catalysts, solvents, etc.]. The synthetic route is designed to maximize yield and purity, ensuring the compound’s effectiveness for its intended applications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process includes [specific industrial methods], which are designed to meet the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78066301 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include [specific reagents]. The reaction conditions typically involve [temperature, pressure, catalysts, solvents, etc.], which are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include [specific products]. These products are crucial for various applications in scientific research and industry.
Applications De Recherche Scientifique
CID 78066301 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in industrial processes for the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 78066301 involves [specific molecular targets and pathways]. The compound exerts its effects by [specific interactions], which lead to [specific outcomes]. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78066301 include [list of similar compounds]. These compounds share some properties with this compound but also have unique characteristics that differentiate them.
Highlighting Uniqueness
This compound is unique due to its [specific properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, this compound offers [specific advantages], making it a valuable compound in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and wide range of applications make it a valuable asset in various fields, including chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
Ge3Sc5 |
|---|---|
Poids moléculaire |
442.7 g/mol |
InChI |
InChI=1S/3Ge.5Sc |
Clé InChI |
YPWHODOYISLDCZ-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Sc].[Sc].[Sc].[Sc].[Ge].[Ge].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
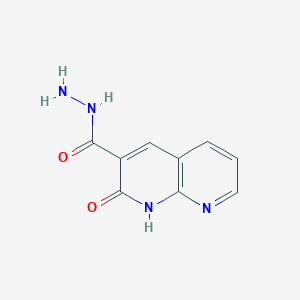
![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
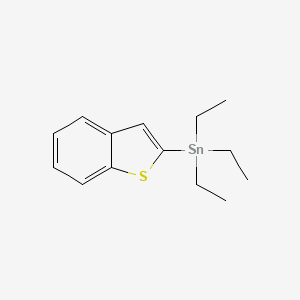

![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
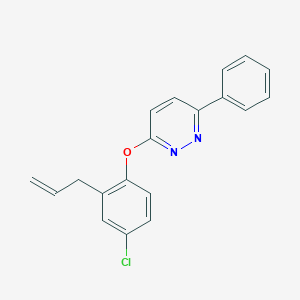
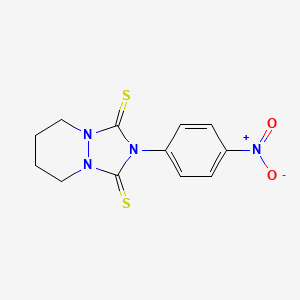
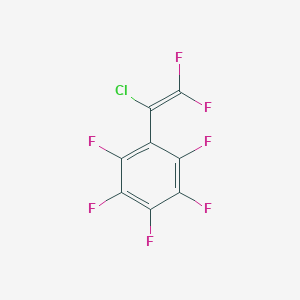
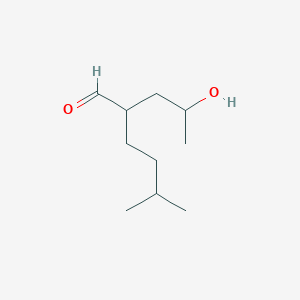
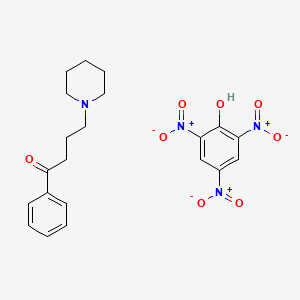
![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
